molecular formula C8H10Cl2N4O B8364478 N-(5,6-dichloro-4-pyridazinyl)-N'-(1-methylethyl)urea

N-(5,6-dichloro-4-pyridazinyl)-N'-(1-methylethyl)urea

Cat. No. B8364478
M. Wt: 249.09 g/mol
InChI Key: CFVBGAILUZXASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04728355

Procedure details

A stirred solution of 1.0 gram (0.004 mole) of phenyl N-(5,6-dichloro-4-pyridazinyl)carbamate and 0.27 gram (0.005 mole) of 1-methylethylamine in tetrahydrofuran is heated under reflux for 18 hours. The reaction mixture is filtered and the filtrate concentrated under reduced pressure to a residue. The residue is purified by column chromatography to yield 0.1 gram of N-(5,6-dichloro-4-pyridazinyl)-N'-(1-methylethyl)urea.
Name
phenyl N-(5,6-dichloro-4-pyridazinyl)carbamate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH:9][C:10](=[O:18])OC2C=CC=CC=2)=[CH:4][N:5]=[N:6][C:7]=1[Cl:8].[CH3:19][CH:20]([NH2:22])[CH3:21]>O1CCCC1>[Cl:1][C:2]1[C:3]([NH:9][C:10]([NH:22][CH:20]([CH3:21])[CH3:19])=[O:18])=[CH:4][N:5]=[N:6][C:7]=1[Cl:8]

Inputs

Step One
Name
phenyl N-(5,6-dichloro-4-pyridazinyl)carbamate
Quantity
1 g
Type
reactant
Smiles
ClC=1C(=CN=NC1Cl)NC(OC1=CC=CC=C1)=O
Name
Quantity
0.27 g
Type
reactant
Smiles
CC(C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure to a residue
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CN=NC1Cl)NC(=O)NC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: CALCULATEDPERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.